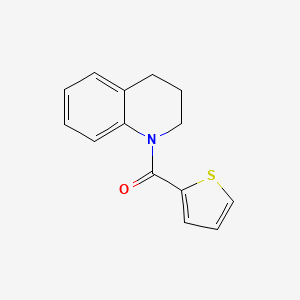

3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone is a useful research compound. Its molecular formula is C14H13NOS and its molecular weight is 243.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study by Alizadeh and Roosta (2018) developed an efficient, mild protocol for synthesizing aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives through a sequential multi-component reaction, yielding excellent products within short times. This synthesis approach could be pivotal for producing compounds with potential applications in medicinal chemistry and materials science (Alizadeh & Roosta, 2018).

Spectroscopic Properties

- Research by Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of specific 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This study highlights the influence of structure and solvent environment on the spectroscopic behavior of these compounds, essential for developing fluorescent markers or sensors (Al-Ansari, 2016).

Photocyclisation and Regiochemistry

- A photocyclisation study of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes by Austin et al. (2007) provided a convenient synthesis route for various annulated quinolines, demonstrating the scope and regiochemistry of these reactions. Such synthetic pathways are crucial for designing quinoline-based compounds for material or pharmaceutical applications (Austin et al., 2007).

Novel Synthesis Approaches

- Shiri et al. (2016) described a novel synthesis of tricyclic 2-(cyclohexylimino)thieno[2,3-b]quinolin-3(2H)-ones, highlighting the high atom economy and potential for creating highly conjugated compounds. This synthesis could be leveraged for developing new materials with unique electronic properties (Shiri et al., 2016).

Conductivity and Polymerization

- A study on the electrochemical copolymerization of thieno[2,3-b]quinoline derivatives by Turac et al. (2011) explored the synthesis and characterization of conducting copolymers. This research is significant for the development of conductive materials for electronic applications (Turac et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been tested for their in-vitro anticancer activity against various cancer cell lines .

Biochemical Pathways

Similar compounds have shown pharmacological potential as antiviral, antimicrobial, antitumor, and have shown activity against parkinson’s disease, skin cancer cell lines (g-361), cns cancer (sf-268), and human leukemia (hl-60) .

Result of Action

Similar compounds have demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .

Propiedades

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl(thiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c16-14(13-8-4-10-17-13)15-9-3-6-11-5-1-2-7-12(11)15/h1-2,4-5,7-8,10H,3,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOXWMYBGUNLJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate](/img/structure/B2916815.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2916820.png)

![3-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916822.png)

![Ethyl (1S,5S)-2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2916826.png)

![8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2916828.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2916830.png)

![ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B2916831.png)

![3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)